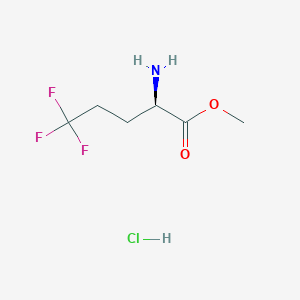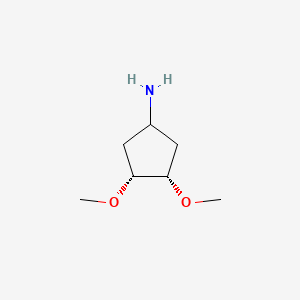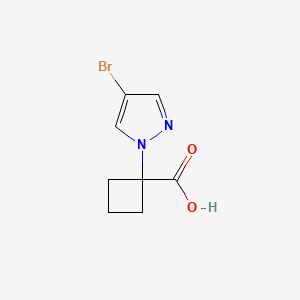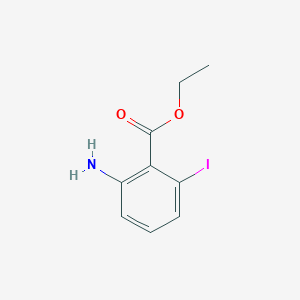![molecular formula C14H17NO5 B13566322 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a benzoxazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid typically involves the formation of the benzoxazine ring followed by the introduction of the Boc (tert-butoxycarbonyl) protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction and sequential cyclization have been employed to synthesize similar benzoxazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the benzoxazine ring.
科学的研究の応用
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties
作用機序
The mechanism of action of 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target .
類似化合物との比較
Similar Compounds
4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: This compound features an ethynyl group instead of a carboxylic acid group.
3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carbonitrile: This compound has a carbonitrile group instead of a carboxylic acid group.
Uniqueness
4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid is unique due to the presence of the Boc protecting group and the carboxylic acid functionality. These features make it a versatile intermediate for further chemical modifications and applications in various fields.
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-5-4-9(12(16)17)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChIキー |
ZSEUGEHUBMIKCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)

![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)




![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)


![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
